1-Isocyanato-2-methylbutane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

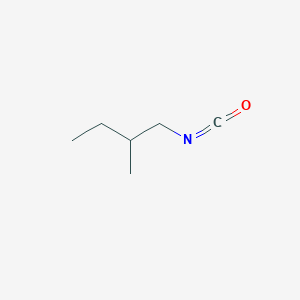

1-Isocyanato-2-methylbutane is an organic compound with the molecular formula C6H11NO. It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. Isocyanates are widely used in the production of polyurethanes, which are essential materials in various industries, including automotive, construction, and textiles .

准备方法

1-Isocyanato-2-methylbutane can be synthesized through several methods:

Phosgene Method: This traditional method involves the reaction of phosgene with amines to produce isocyanates.

Non-Phosgene Methods: These methods include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea.

Oxidation of Isonitriles: This method involves the oxidation of isonitriles using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride.

化学反应分析

1-Isocyanato-2-methylbutane undergoes various chemical reactions, including:

Substitution Reactions: It can react with alcohols to form urethanes and with amines to form ureas.

Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form carbamates.

Polymerization: It can polymerize to form polyurethanes, which are used in foams, coatings, and adhesives.

Common reagents used in these reactions include alcohols, amines, and water. The major products formed are urethanes, ureas, and polyurethanes .

科学研究应用

1-Isocyanato-2-methylbutane has several scientific research applications:

Polyurethane Production: It is used in the synthesis of polyurethanes, which are essential materials in various industries.

Pharmaceutical Testing: It is used as a reference standard in pharmaceutical testing to ensure accurate results.

Material Science: It is used in the development of new materials with specific properties, such as high abrasion resistance and tensile strength.

作用机制

The mechanism of action of 1-Isocyanato-2-methylbutane involves its reactivity with compounds containing active hydrogen atoms. The isocyanate group (-N=C=O) reacts with these compounds to form urethanes, ureas, and carbamates. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which readily reacts with nucleophiles .

相似化合物的比较

1-Isocyanato-2-methylbutane can be compared with other isocyanates, such as:

Hexamethylene Diisocyanate: Used in non-yellowing polyurethane materials.

Toluene Diisocyanate: Commonly used in the production of flexible polyurethane foams.

Diphenylmethane Diisocyanate: Used in the production of rigid polyurethane foams.

This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other isocyanates .

生物活性

1-Isocyanato-2-methylbutane (C₆H₁₁NO) is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O). This compound is primarily utilized in the synthesis of various polymers and exhibits significant biological activity, particularly in terms of toxicity and potential health risks associated with exposure. This article reviews its biological activity, including toxicity mechanisms, case studies, and relevant research findings.

This compound appears as a colorless to pale yellow liquid with a pungent odor. Its reactivity is attributed to the electrophilic nature of the carbon atom in the isocyanate group, allowing it to interact with various nucleophiles. The compound is commonly used in producing flexible polyurethane foams and coatings, where its unique branching structure influences reactivity and application potential.

Toxicological Profile

The biological activity of this compound is primarily characterized by its potential toxicity. Isocyanates are known irritants and sensitizers, particularly affecting the respiratory system and skin. Exposure can lead to:

- Respiratory Issues : Symptoms may include wheezing, coughing, and shortness of breath. Isocyanates are recognized as common occupational asthma triggers.

- Skin Reactions : Dermal exposure can cause irritation or allergic reactions.

- Systemic Effects : Prolonged exposure may lead to more severe health issues, including anaphylactic reactions.

Case Studies

- Occupational Asthma Case : A study reported a 50-year-old vehicle body painter who developed asthma symptoms after prolonged exposure to isocyanates, specifically related to paint products containing this compound. Symptoms included breathlessness and wheezing shortly after exposure, which were alleviated with bronchodilators and corticosteroids .

- Sensitization and Allergic Reactions : Another case highlighted a patient who developed peanut allergy symptoms after being exposed to isocyanates at work. This suggests a potential link between occupational exposure to isocyanates and the development of food allergies later in life .

The exact mechanisms through which this compound exerts its biological effects are not fully understood; however, several studies suggest that:

- Immune Response : Exposure may trigger both Th1 and Th2 immune responses rather than solely IgE-mediated sensitization. This mixed response can lead to chronic inflammation and airway remodeling even after exposure cessation .

- Irritation Pathways : The electrophilic nature of isocyanates allows them to react with cellular macromolecules, leading to cellular damage and inflammatory responses.

Research Findings

Recent research has focused on understanding the reactivity of isocyanates with biological systems:

属性

IUPAC Name |

1-isocyanato-2-methylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-6(2)4-7-5-8/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOYJQWQKJLCFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。